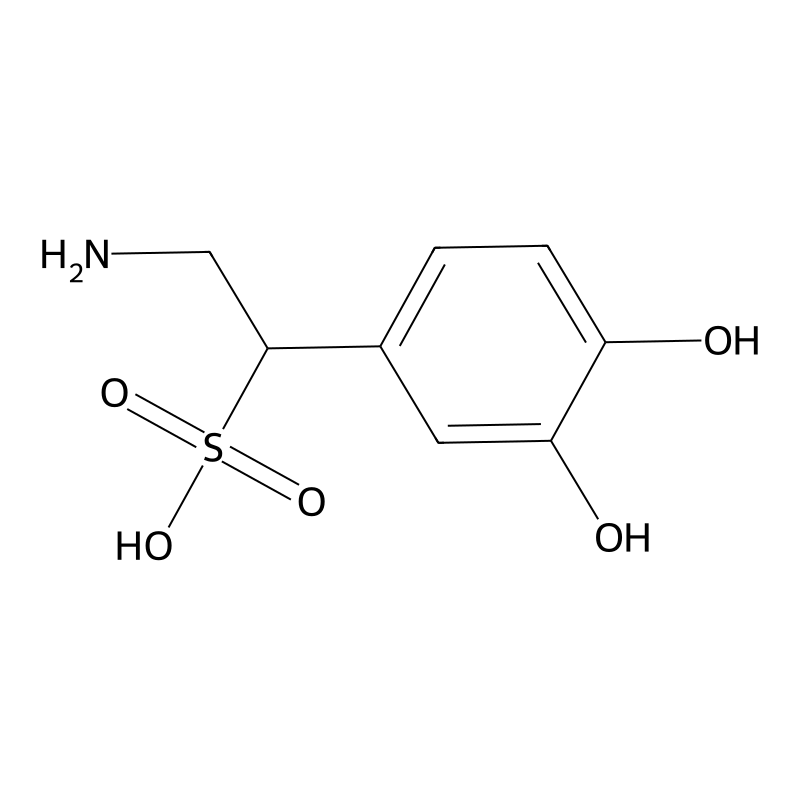2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, commonly known as norepinephrine sulfonic acid, is an organic compound with the molecular formula . This compound features a sulfonic acid group attached to an amino alcohol structure, specifically a phenolic moiety that contributes to its biological activity. The presence of two hydroxyl groups on the aromatic ring enhances its reactivity and potential interactions in biological systems .
NORS acts as a research tool to study the mechanisms of norepinephrine. Due to the structural similarity, NORS might interact with the same receptors as norepinephrine in the nervous system. However, the presence of the sulfonic acid group likely alters its binding affinity and functionality compared to norepinephrine [].
Information regarding the specific safety hazards of NORS is limited. As a derivative of norepinephrine, NORS might exhibit similar properties, including:
- Potential for cardiovascular effects like increased heart rate and blood pressure at high doses.
- Stimulatory effects on the central nervous system.
Identification and Properties
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, also known as norepinephrine sulfonic acid, is a molecule with the chemical formula C₈H₁₁NO₅S and a molecular weight of 233.24 g/mol [, ]. It is a sulfonated derivative of norepinephrine, a neurotransmitter involved in the fight-or-flight response [].
Potential Applications
Due to its structural similarity to norepinephrine, 2-amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid has been investigated for its potential applications in scientific research, particularly in the field of neuroscience.
Neurotransmitter Studies
Researchers have explored the use of norepinephrine sulfonic acid as a tool to study the actions of norepinephrine in the brain. Because norepinephrine sulfonic acid is resistant to enzymatic degradation, it may offer a longer-lasting effect compared to norepinephrine itself. This could be helpful in studies examining the long-term effects of norepinephrine signaling on neuronal activity and behavior.
Development of Neuromodulators
The molecule's similarity to norepinephrine also suggests its potential use in developing drugs that target the adrenergic system. Norepinephrine plays a role in various physiological processes, and drugs that modulate its activity could be beneficial for treating conditions like depression, attention deficit hyperactivity disorder (ADHD), and heart failure []. However, further research is needed to determine the effectiveness and safety of norepinephrine sulfonic acid or its derivatives for these purposes.
The chemical behavior of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is influenced by its functional groups. Key reactions include:
- Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound a strong acid compared to carboxylic acids.
- Esterification: The hydroxyl groups can participate in esterification reactions with various alcohols.
- Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones or other reactive intermediates.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
These reactions are significant in both synthetic chemistry and biological pathways .
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid exhibits various biological activities:
- Neurotransmitter Function: As a derivative of norepinephrine, it plays a role in neurotransmission and can influence mood and cognitive functions.
- Antioxidant Properties: The dihydroxyphenyl structure contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Cardiovascular Effects: It may affect blood pressure regulation through its interactions with adrenergic receptors .
The synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid can be achieved through several methods:
- Reduction of Norepinephrine: Starting from norepinephrine, selective reduction processes can introduce the sulfonic acid group.
- Sulfonation of Amino Compounds: Direct sulfonation of 3,4-dihydroxyphenylalanine or related compounds using sulfur trioxide or chlorosulfonic acid.
- Chemical Modification: Utilizing existing compounds with similar structures and modifying them through functional group transformations .
This compound has several applications across different fields:
- Pharmaceuticals: Used in formulations aimed at treating neurological disorders due to its neurotransmitter-like properties.
- Research: Employed in studies examining the effects of catecholamines on physiological processes.
- Biotechnology: Investigated for use in developing biosensors that detect neurotransmitter levels in biological samples .
Research into the interactions of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid includes:
- Receptor Binding Studies: Investigating how this compound binds to adrenergic receptors and its effects on signal transduction pathways.
- Metabolic Pathways: Understanding how it is metabolized in vivo and its potential impact on metabolic processes.
- Synergistic Effects: Exploring how it interacts with other neurotransmitters and drugs, potentially enhancing therapeutic effects or altering pharmacodynamics .
Several compounds share structural similarities with 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Norepinephrine | C₈H₁₁NO₃ | Natural neurotransmitter |
| 3,4-Dihydroxyphenylalanine | C₉H₁₃NO₄ | Lacks sulfonic acid group |
| Dopamine | C₈H₁₃NO₂ | Involved in reward pathways; lacks sulfonation |
| L-Tyrosine | C₉H₁₁NO₃ | Precursor to catecholamines |
The uniqueness of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid lies in its sulfonic acid group, which enhances solubility and reactivity compared to other catecholamines and their derivatives. This feature may contribute to its distinct biological activities and applications in pharmaceuticals .








